![molecular formula C22H32O5 B3067265 Hypoestoxide, Hypoestes rosea CAS No. 88498-46-8](/img/structure/B3067265.png)
Hypoestoxide, Hypoestes rosea
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Overview
Description
Hypoestoxide is a naturally occurring, cell-permeable diterpene found in Hypoestes rosea . It has anti-inflammatory properties and acts as a selective and direct inhibitor of IκB kinase . This compound prevents NF-κB activation and also inhibits the production of nitric oxide by IL-1β or IL-17 stimulated normal human chondrocytes .
Molecular Structure Analysis
Hypoestoxide is a diterpenoid with an empirical formula of C22H32O5 and a molecular weight of 376.49 . It contains a rigid “inside–outside” ring system decorated with an exocyclic enone, two epoxide moieties, and an acetate group .Chemical Reactions Analysis
Hypoestoxide has been shown to exhibit anti-inflammatory properties by acting as a selective and direct inhibitor of IκB kinase in TNF-α stimulated HeLa cells, thereby preventing NF-κB activation . It also inhibits the production of nitric oxide by IL-1β or IL-17 stimulated normal human chondrocytes .Scientific Research Applications
Antiparasitic Effects
Hypoestoxide (HE) derived from Hypoestes rosea has shown significant antiparasitic effects. In studies involving mice, HE demonstrated potent activity against Plasmodium berghei, a parasite responsible for malaria. Despite showing weaker in vitro activity compared to standard antimalarial drugs like chloroquine, in vivo tests in mice revealed that HE required much lower doses to reduce parasitemia significantly (Ojo-Amaize et al., 2007).
Antioxidant Potential
Hypoestes rosea leaves have been evaluated for their antioxidant potential, particularly in mitigating oxidative stress in albino rats. The aqueous extract of Hypoestes rosea leaves showed effectiveness in reversing the effects of lead acetate-induced oxidative stress, suggesting its potential for therapeutic use in conditions involving oxidative stress (Uwikor et al., 2020).
Anti-inflammatory Activity
Hypoestoxide also exhibits anti-inflammatory properties. It has been shown to abrogate the production of pro-inflammatory cytokines in human peripheral blood mononuclear cells and inhibit nitric oxide production in human chondrocytes. These findings suggest its potential use in treating inflammatory diseases (Ojo-Amaize et al., 2001).
Gastrointestinal Effects
Research on Hypoestes rosea highlights its potential in treating gastrointestinal issues. In ulcer-induced rats, the aqueous leaf extract of H. rosea demonstrated significant anti-secretory effects, suggesting a possible role in anti-ulcer therapies (Eja et al., 2022).
Nutritional Composition
The nutritional analysis of Hypoestes rosea reveals significant levels of vitamins and minerals, contributing to its potential health benefits. Its rich composition in vitamins C, B12, and E, along with minerals like Fe, Zn, and K, underlines its nutritional value and potential use in dietary supplements (Bassey et al., 2022).
Anti-Cancer Activity
Hypoestoxide's potential in cancer therapy is notable, especially in inhibiting tumor growth. Studies have shown its effectiveness against colon cancer in mice, indicating its promise as a chemotherapeutic agent (Ojo-Amaize et al., 2007).
Endocrine System Protection
Hypoestes rosea leaf extract has been observed to mitigate thyroid hormones disruption and protect the endocrine system in albino rats induced with lead acetate. This indicates its potential in safeguarding against endocrine disruptors (Uwikor et al., 2022).
Mechanism of Action
properties
CAS RN |
88498-46-8 |
---|---|
Product Name |
Hypoestoxide, Hypoestes rosea |
Molecular Formula |
C22H32O5 |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
[(1R,3S,5S,8S,10S,12R,13S)-5,10,17,17-tetramethyl-14-methylidene-15-oxo-4,9-dioxatetracyclo[11.3.1.03,5.08,10]heptadecan-12-yl] acetate |
InChI |
InChI=1S/C22H32O5/c1-12-15(24)9-14-10-18-21(5,27-18)8-7-17-22(6,26-17)11-16(25-13(2)23)19(12)20(14,3)4/h14,16-19H,1,7-11H2,2-6H3/t14-,16+,17-,18-,19-,21-,22-/m0/s1 |
InChI Key |
HNPAHGHFONBTLV-UOAZVOCOSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1CC2(C(O2)CCC3(C(O3)CC4CC(=O)C(=C)C1C4(C)C)C)C |
SMILES |
CC(=O)OC1CC2(C(O2)CCC3(C(O3)CC4CC(=O)C(=C)C1C4(C)C)C)C |
Canonical SMILES |
CC(=O)OC1CC2(C(O2)CCC3(C(O3)CC4CC(=O)C(=C)C1C4(C)C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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